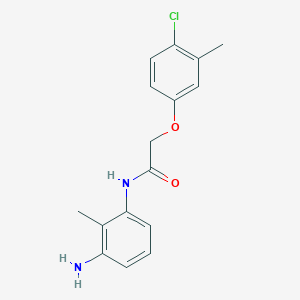![molecular formula C18H21ClN2O2 B1385124 N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide CAS No. 1020056-13-6](/img/structure/B1385124.png)
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is a small molecule, also known as NAC, that has been found to have a wide range of potential therapeutic applications. NAC is a derivative of the amino acid cysteine, and is a precursor to the antioxidant glutathione. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as for its role in modulating the activity of various enzymes. NAC has been studied in a variety of animal and human studies, and has been found to have potential therapeutic applications in a range of diseases and conditions.
Applications De Recherche Scientifique
Efficient Synthesis Methods
- The compound N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, related to the requested chemical, has been synthesized efficiently. This process involves a sequence of reactions starting with 2-amino-4-methylbenzophenone and results in high selectivity and yield (Urban et al., 1997).
Hydrogen Bond Studies
- Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which share structural similarities, have been studied for their hydrogen bond formations in solution. The molecular structure and electronic behavior of these bonds were characterized, providing insight into the interaction dynamics of such compounds (Romero & Margarita, 2008).
Applications in Polyimides
- Polyimides containing di-tert-butyl side groups, synthesized from a diamine closely related to the requested compound, have shown low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties make them suitable for applications in areas requiring high-performance materials (Chern et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Certain 2-(substituted phenoxy) acetamide derivatives, which are structurally related, have shown potential as anticancer, anti-inflammatory, and analgesic agents. This suggests the potential of similar compounds, like the one , in therapeutic applications (Rani et al., 2014).
Synthesis and Characterization
- The synthesis and characterization of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, which shares a similar molecular structure, have been conducted, offering insights into the properties and potential applications of these types of compounds (Yonghong, 2009).
Kinetics and Mechanisms
- Studies on kinetics and mechanisms of hydrolysis, isomerisation, and cyclisation of similar acetamide derivatives have been conducted, contributing to a better understanding of their stability and reactivity in various conditions (Bernard et al., 1986).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)13-6-4-5-7-16(13)23-11-17(22)21-12-8-9-14(19)15(20)10-12/h4-10H,11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSLMOLLJOWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




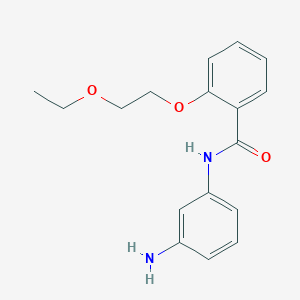
![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)
![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)

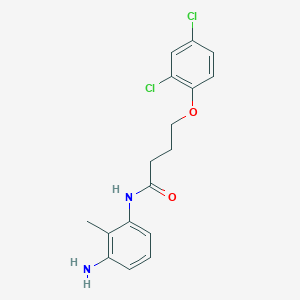
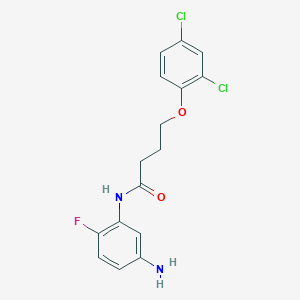

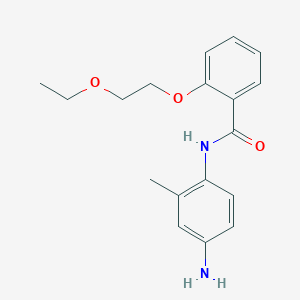
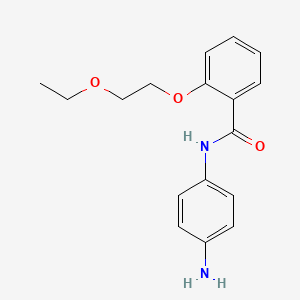

![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
